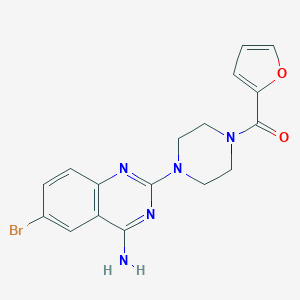
(E)-4-bromonicotinaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-bromonicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a bromine atom at the 4-position of the nicotinaldehyde structure. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromonicotinaldehyde oxime typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and automated monitoring systems.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-bromonicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The bromine atom at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted nicotinaldehyde oxime derivatives.
Applications De Recherche Scientifique
(E)-4-bromonicotinaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-4-bromonicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromobenzaldehyde oxime
- 4-bromoacetophenone oxime
- 4-bromopyridine oxime
Uniqueness
(E)-4-bromonicotinaldehyde oxime is unique due to the presence of the nicotinaldehyde moiety, which imparts distinct electronic and steric properties compared to other brominated oximes. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
154237-69-1 |
|---|---|
Formule moléculaire |
C6H5BrN2O |
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
(NZ)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |
Clé InChI |
DQSTYZVVGNQHMN-WTKPLQERSA-N |
SMILES |
C1=CN=CC(=C1Br)C=NO |
SMILES isomérique |
C1=CN=CC(=C1Br)/C=N\O |
SMILES canonique |
C1=CN=CC(=C1Br)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)



![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

